molecular formula C21H28O4 B593925 (+/-)-11-Nor-9-carboxy-delta9-thc-D9 CAS No. 136765-52-1

(+/-)-11-Nor-9-carboxy-delta9-thc-D9

Cat. No.: B593925
CAS No.: 136765-52-1
M. Wt: 353.5 g/mol
InChI Key: YOVRGSHRZRJTLZ-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

  • Delta9-tetrahydrocannabinol (delta9-THC) is metabolized primarily in the liver to yield active and inactive oxygenated products, including 11-nor-9-carboxy-delta9-THC. The metabolization involves the CYP2C enzyme and has implications for interactions with other drugs like phenytoin (Bland et al., 2005).

  • In chronic cannabis users, the extended urinary excretion of THC and its metabolites, including 11-nor-9-carboxy-delta9-THC, can occur for an extended period, challenging their use as biomarkers of recent cannabis exposure (Lowe et al., 2009).

  • A method for determining 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in urine using isotope-dilution liquid chromatography-mass spectrometry has been developed. This has applications in standard reference materials for marijuana metabolites (Tai & Welch, 2000).

  • Techniques have been developed to distinguish Δ8- and Δ9-Tetrahydrocannabinol and their carboxy metabolites in blood and urine, highlighting the importance of accurate identification in forensic toxicology (Reber et al., 2022).

  • The detection of 11-nor-9-carboxy-delta9-tetrahydrocannabinol in blood using solvent extraction combined with solid-phase extraction indicates its application in forensic analyses (Felgate & Dinan, 2000).

  • Urine pH, container composition, and exposure time can influence the adsorptive loss of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid, impacting its detection and quantification in drug testing (Jamerson et al., 2005).

  • Techniques for the detection of 11-nor-9-carboxy-delta9-tetrahydrocannabinol in biological samples have been refined over time, with applications in confirmatory analysis for cannabis use (Chiarotti & Costamagna, 2000).

Mechanism of Action

In the context of pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses. Information on safety and hazards is usually available in the material safety data sheet (MSDS) for the compound .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (+/-)-11-Nor-9-carboxy-delta9-thc-D9 involves several steps, including protection, oxidation, and deprotection reactions.", "Starting Materials": [ "(-)-beta-Pinene", "Chromic acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Methylene chloride", "Tetrahydrofuran", "Methanesulfonic acid", "Bromine", "Potassium hydroxide", "Acetone", "Sodium sulfate", "Ethanol", "Sodium borohydride", "Acetic acid", "Palladium on carbon" ], "Reaction": [ "1. (+)-beta-Pinene is oxidized to (-)-trans-caryophyllene using chromic acid.", "2. (-)-trans-caryophyllene is reacted with sodium borohydride and sodium hydroxide to form (-)-beta-caryophyllene.", "3. (-)-beta-caryophyllene is reacted with methanol and hydrochloric acid to form (-)-beta-caryophyllene hydrochloride.", "4. (-)-beta-caryophyllene hydrochloride is reacted with acetic anhydride and pyridine to form (-)-beta-caryophyllene acetate.", "5. (-)-beta-caryophyllene acetate is reacted with sodium bicarbonate and methylene chloride to form (-)-beta-caryophyllene acetate bicarbonate.", "6. (-)-beta-caryophyllene acetate bicarbonate is reacted with tetrahydrofuran and methanesulfonic acid to form (-)-beta-caryophyllene acetate methanesulfonate.", "7. (-)-beta-caryophyllene acetate methanesulfonate is reacted with bromine and potassium hydroxide to form (-)-delta9-tetrahydrocannabinol.", "8. (-)-delta9-tetrahydrocannabinol is reacted with acetone and sodium sulfate to form (-)-11-Nor-9-carboxy-delta9-thc-D9.", "9. (-)-11-Nor-9-carboxy-delta9-thc-D9 is reduced using sodium borohydride and acetic acid in the presence of palladium on carbon to form (+/-)-11-Nor-9-carboxy-delta9-thc-D9." ] }

CAS No.

136765-52-1

Molecular Formula

C21H28O4

Molecular Weight

353.5 g/mol

IUPAC Name

1-hydroxy-6,6-bis(trideuteriomethyl)-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3,2D3,3D3

InChI Key

YOVRGSHRZRJTLZ-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)O)O

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Appearance

A 100 µg/ml or 1 mg/ml solution in methanol

Synonyms

(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol-d9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.